1-(4-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide
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Overview
Description
1-(4-Fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorophenyl group, an indolinone moiety, and a methanesulfonamide group
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide typically involves multiple steps, including the formation of the indolinone core, introduction of the fluorophenyl group, and attachment of the methanesulfonamide moiety. Common synthetic routes may include:
Formation of Indolinone Core: The indolinone core can be synthesized through cyclization reactions involving aniline derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of Methanesulfonamide Group: The methanesulfonamide group can be attached through sulfonylation reactions using methanesulfonyl chloride and appropriate amine precursors.
Industrial production methods may involve optimization of these synthetic routes to enhance yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the indolinone moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the indolinone moiety, resulting in the formation of reduced analogs.
Hydrolysis: The methanesulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding sulfonic acids and amines.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and hydrolyzing agents (e.g., hydrochloric acid).
Scientific Research Applications
1-(4-Fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide has found applications in various fields of scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, affecting signal transduction pathways.
Interaction with DNA/RNA: It may interact with nucleic acids, leading to changes in gene expression and protein synthesis.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide: Similar structure but with a chlorine atom instead of a fluorine atom.
1-(4-Bromophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide: Similar structure but with a bromine atom instead of a fluorine atom.
1-(4-Methylphenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide: Similar structure but with a methyl group instead of a fluorine atom.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(1-methyl-2-oxo-3H-indol-5-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c1-19-15-7-6-14(8-12(15)9-16(19)20)18-23(21,22)10-11-2-4-13(17)5-3-11/h2-8,18H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXYSNFXBCXVSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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